molecular formula C16H13NO3 B4193833 4-cyano-2-methoxyphenyl 2-methylbenzoate CAS No. 831205-47-1

4-cyano-2-methoxyphenyl 2-methylbenzoate

Cat. No.: B4193833
CAS No.: 831205-47-1
M. Wt: 267.28 g/mol
InChI Key: XYGOZUTZWXYYIJ-UHFFFAOYSA-N
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Description

4-Cyano-2-methoxyphenyl 2-methylbenzoate is an aromatic ester featuring a 2-methylbenzoate moiety linked to a substituted phenyl ring bearing a cyano (-CN) group at the para position and a methoxy (-OCH₃) group at the ortho position.

Properties

IUPAC Name

(4-cyano-2-methoxyphenyl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-5-3-4-6-13(11)16(18)20-14-8-7-12(10-17)9-15(14)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGOZUTZWXYYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276402
Record name 4-Cyano-2-methoxyphenyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831205-47-1
Record name 4-Cyano-2-methoxyphenyl 2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831205-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-methoxyphenyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include phenyl 2-methylbenzoate derivatives modified with electron-withdrawing (EWG) or electron-donating groups (EDG) on the phenyl ring. Substituents influence electronic properties, solubility, and reactivity:

Compound Name Substituent(s) Synthesis Yield (%) Key Spectral Data (IR, HRMS)
4-Nitrophenyl 2-methylbenzoate 4-NO₂ (EWG) 85 Not reported
4-Methoxyphenyl 2-methylbenzoate 4-OCH₃ (EDG) 92 Not reported
4-Cyanophenyl 2-methylbenzoate 4-CN (EWG) 77 IR: 2228 cm⁻¹ (C≡N)
3-Methoxyphenyl 2-methylbenzoate 3-OCH₃ (EDG) 89 Not reported
4-Cyano-2-methoxyphenyl 2-methylbenzoate (Target) 4-CN, 2-OCH₃ (Mixed EWG/EDG) Not reported Not reported

Key Observations :

  • For example, 4-nitrophenyl derivatives exhibit lower yields (85%) compared to EDG-substituted analogs (e.g., 4-methoxyphenyl at 92%), suggesting steric or electronic challenges during synthesis .
  • Electron-Donating Groups (EDG) : Methoxy groups enhance ring electron density, improving stability and possibly facilitating esterification reactions, as seen in the high yield (92%) of 4-methoxyphenyl 2-methylbenzoate .

Spectroscopic and Analytical Comparisons

  • 4-Cyanophenyl 2-Methylbenzoate: Infrared (IR) spectroscopy confirms the presence of the nitrile group (2228 cm⁻¹), while high-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₆H₁₃NO₂Na⁺, m/z 274.0832) . Similar methods could be applied to characterize the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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